molecular formula C16H26N6O3 B115686 N6-(6-Aminohexyl)-2'-deoxyadenosine CAS No. 147218-60-8

N6-(6-Aminohexyl)-2'-deoxyadenosine

Cat. No. B115686
M. Wt: 350.42 g/mol
InChI Key: NBGAGWFLDCAWGN-YNEHKIRRSA-N
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Description

“N6-(6-Aminohexyl)-2’-deoxyadenosine” is a derivative of 8-Amino-2’-deoxyadenosine, which is derived from 8-Azido-2’-deoxyadenosine. It is a vital biomedical product commonly used in the detection and imaging of cellular processes . It serves as a fluorescent probe, binding to ATP-dependent enzymes and facilitating their visualization .


Synthesis Analysis

The synthesis of N6-(6-Aminohexyl)-NAD+ and its application to affinity chromatography was discussed in a paper by Michael Harvey . The absorption maximum of N6-(6-Aminohexyl)-dinucleotide and N6-(6-Aminohexyl)-5’-AMP was observed at 263 nm .


Molecular Structure Analysis

The molecular formula of N6-(6-Aminohexyl)-2’-deoxyadenosine is C16H26N6O3 . The molecular weight is 350.42 g/mol. The exact mass is 350.206635 Da .


Chemical Reactions Analysis

The absorption maximum of N6-(6-Aminohexyl)-dinucleotide and N6-(6-Aminohexyl)-5’-AMP was observed at 263 nm .


Physical And Chemical Properties Analysis

The molecular formula of N6-(6-Aminohexyl)-2’-deoxyadenosine is C16H26N6O3 . The molecular weight is 350.42 g/mol. The exact mass is 350.206635 Da .

Scientific Research Applications

  • Oligonucleotide Synthesis and Modification : The synthesis and application of N6-(6-Aminohexyl)-2'-deoxyadenosine in oligonucleotide synthesis have been a significant area of research. Schulhof et al. (1987) discussed the use of amino protecting groups in phosphotriester and phosphoramidite approaches for oligonucleotide synthesis, which is relevant to the modification of DNA like N6-(6-Aminohexyl)-2'-deoxyadenosine (Schulhof, Molko, & Teoule, 1987). Similarly, Kume et al. (1984) explored the protection of the N6-amino function of deoxyadenosine derivatives in oligodeoxynucleotide synthesis (Kume, Iwase, Sekine, & Hata, 1984).

  • Study of DNA Modifications and Methylation : Liu et al. (2016) studied DNA N6-methyldeoxyadenosine (6mA), a prokaryotic DNA modification, and its presence and role in eukaryotic DNA during vertebrate embryogenesis. This research is relevant for understanding the epigenetic roles of modifications like N6-(6-Aminohexyl)-2'-deoxyadenosine in DNA (Liu et al., 2016). Additionally, Baodong Liu et al. (2017) developed a method to trace DNA N6-methyladenine in human cells, providing insights into epigenetic modifications (Baodong Liu, Xiaoling Liu, Lai, & Wang, 2017).

  • Epigenetic Studies and Genomic Analysis : The role of N6-methyl-2'-deoxyadenosine (m6dA) in mammalian cells has been a topic of interest. Musheev et al. (2020) confirmed the presence of low-level m6dA in mammalian DNA and explored its origins, which is relevant for understanding the role of similar modifications (Musheev, Baumgärtner, Krebs, & Niehrs, 2020).

  • DNA Repair and Carcinogen Interaction : The base excision repair of DNA adducts, including N6-deoxyadenosine adducts, has been studied to understand the DNA repair mechanisms and interaction with carcinogens (Wickramaratne et al., 2016).

  • Chemical Functionalization in DNA : Nappi et al. (2020) reported a visible-light-activated photocatalytic process that modifies the structure of DNA, specifically targeting N6-methyl deoxyadenosine, which highlights the potential for selective chemical functionalization at such residues in DNA (Nappi, Hofer, Balasubramanian, & Gaunt, 2020).

Future Directions

N6-(6-Aminohexyl)-2’-deoxyadenosine plays a vital role in studying enzyme activities and cellular metabolism . It is expected to continue enabling advancements in biochemistry and medical research . Its unique properties make it an essential tool for investigating complex biological processes .

properties

IUPAC Name

(2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGAGWFLDCAWGN-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-(6-Aminohexyl)-2'-deoxyadenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Evangelista, MS Liu, S Rampal, FTA Chen - Analytical biochemistry, 1996 - Elsevier
A method of analysis of fluor-labeled nucleoside triphosphates based on alkaline phosphatase-catalyzed sequential cleavage of phosphate groups with monitoring of all fluorescent …
Number of citations: 29 www.sciencedirect.com

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